molecular formula C10H10ClN3OS B105080 4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine CAS No. 16234-15-4

4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine

Cat. No. B105080
CAS RN: 16234-15-4
M. Wt: 255.72 g/mol
InChI Key: HKQMXHKNXRNUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine is a compound that has been identified as an important intermediate in the synthesis of various pharmacologically active molecules. It has been shown to inhibit tumor necrosis factor alpha and nitric oxide, suggesting potential therapeutic applications in the treatment of diseases where these factors are implicated .

Synthesis Analysis

The synthesis of 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been achieved through various methods. One approach involves a three-step process starting from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate, which includes condensation, chlorination, and nucleophilic substitution reactions, resulting in a total yield of 43% . Another method utilizes palladium-catalyzed cross-coupling reactions with triorganoindium reagents to synthesize 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, which are closely related to the compound of interest . Additionally, the selective Suzuki cross-coupling reaction has been employed to synthesize 8-aryl-substituted derivatives, highlighting the versatility of cross-coupling methodologies in the functionalization of the pyrimidine core .

Molecular Structure Analysis

The molecular structure of related 2-amino-4-chloro-6-morpholinopyrimidine has been studied, revealing two polymorphs with different hydrogen bonding patterns and space groups. These polymorphs demonstrate the potential for varied molecular conformations and intermolecular interactions within this class of compounds .

Chemical Reactions Analysis

The chemical reactivity of the thieno[3,2-d]pyrimidine moiety has been explored in the context of synthesizing potential PI3K inhibitors. The selective Suzuki cross-coupling reaction has been a key step in the preparation of these intermediates, indicating that the 2-chlorothieno[3,2-d]pyrimidine core can undergo selective arylation under optimized conditions . Furthermore, the synthesis of related thieno[2,3-d]pyrimidin-4-yl hydrazones as CDK4 inhibitors showcases the adaptability of the pyrimidine ring in forming diverse bioactive molecules .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine are not detailed in the provided papers, the synthesis and structural analyses suggest that this compound would exhibit properties typical of heterocyclic aromatic compounds, including potential for varied solubility and stability depending on the substitution pattern on the pyrimidine ring. The presence of the morpholine ring may also influence the compound's basicity and ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis Methodology : A green synthetic method was established for creating 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, serving as important intermediates inhibiting tumor necrosis factor alpha and nitric oxide. The compound was synthesized through condensation reaction, chlorination, and nucleophilic substitution, achieving a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).

Pharmacological Applications

  • PI3K and PIKKs Inhibition : 4-(Pyrimidin-4-yl)morpholines are key pharmacophores for inhibiting PI3K and PIKKs, with the morpholine oxygen playing a critical role in hydrogen bonding and conveying selectivity over the kinome. This property makes them effective in kinase hinge binding (Hobbs et al., 2019).
  • PI3 Kinase p110α Inhibitors : Derivatives of 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine have been identified as novel inhibitors of p110alpha, showing significant anti-proliferative activity in various cell lines, including efficacy against human cervical tumor xenografts in nude mice (Hayakawa et al., 2007).

Inhibitor Development

  • mTOR Inhibitors : Compounds with a 2-aryl-4-morpholinothieno[3,2-d]pyrimidine base were found to inhibit mTOR effectively. By replacing the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group, researchers achieved high selectivity for mTOR over PI3K, which led to potent mTOR inhibitors with excellent cellular proliferation assay potency (Verheijen, Yu, Toral-Barza, Hollander, & Zask, 2010).

Antimicrobial Activity

  • Antimicrobial Compound Synthesis : Novel compounds were synthesized, including 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione, displaying promising antibacterial and antifungal activities. These derivatives were used as precursors for new thienopyrimidines fused to cyclopenta[d]pyridine ring systems (Zaki, El-Dean, Radwan, & Ammar, 2020).

properties

IUPAC Name

4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c11-10-12-7-1-6-16-8(7)9(13-10)14-2-4-15-5-3-14/h1,6H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQMXHKNXRNUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604642
Record name 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine

CAS RN

16234-15-4
Record name 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,4-dichloro-thieno[3,2-d]pyrimidine 3, (8.68 g, 42.34 mmol), morpholine (8.11 mL, 2.2 eq.) and MeOH (150 mL) was stirred at room temperature for 1 h. The reaction mixture was then filtered, washed with water and MeOH, to yield 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine 4 as a white solid (11.04 g, 100%). 1H NMR (400 MHz, d6-DMSO) 3.74 (4H, t, J=4.9 Hz), 3.90 (4H, t, J=4.9 Hz), 7.40 (1H, d, J=5.6 Hz), 8.30 (1H, d, J=5.6 Hz).
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
8.11 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Morpholine (87 ml, 1.00 mol, 2.2 equiv.) was added to a solution of 2,4-dichloro-thieno[3,2-d]pyrimidine 3 (93.4 g, 0.456 mol, 1.0 equiv.). The reaction mixture was stirred at ambient temperature for 1 h and the resulting slurry was filtered, rinsed with water (500 ml). The cake was dried in a vacuum oven at 40° C. for 24 hours to give 442-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine 4 as an off-white solid (109 g, 94% yield). 1H NMR (400 MHz, DMSO-d6) δ 3.74 (t, J=4.9 Hz, 4H), 3.90 (t, J=4.9 Hz, 4H), 7.40 (d, J=5.6 Hz, 1H), 8.30 (d, J=5.6 Hz, 1H). LCMS (ESI pos) m/e 257 (M+1).
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
93.4 g
Type
reactant
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine
Reactant of Route 2
4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine

Citations

For This Compound
9
Citations
T Ye, Y Han, R Wang, P Yan, S Chen, Y Hou… - Bioorganic Chemistry, 2020 - Elsevier
To develop novel therapeutic agents with anticancer activities, two series of novel 2,4-bismorpholinyl-thieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives …
Number of citations: 10 www.sciencedirect.com
M Zhan, Y Deng, L Zhao, G Yan, F Wang… - Journal of Medicinal …, 2017 - ACS Publications
Dysfunctional signaling of the PI3K/AKT/mTOR pathway in cancer and its crucial role in cell growth and survival have made it a much desired target for cancer therapeutics. A series of …
Number of citations: 32 pubs.acs.org
L Lai, Q Wang, B Zhang, Z Xiao, Z Yang, Q Yang… - RSC …, 2019 - pubs.rsc.org
A series of thienopyrimidines containing a pyrazoline unit (4a–d, 7a–d and 13a–l) were designed and synthesized. The target compounds were evaluated for antiproliferative activity …
Number of citations: 8 pubs.rsc.org
Y Han, Y Tian, R Wang, S Fu, J Jiang, J Dong, M Qin… - Bioorganic …, 2020 - Elsevier
Recently, PI3K and mTOR have been regarded as promising targets for cancer treatment. Herein, we designed and synthesized four series of novel thieno[3,2-d]pyrimidine derivatives …
Number of citations: 16 www.sciencedirect.com
DP Sutherlin, D Sampath, M Berry… - Journal of medicinal …, 2010 - ACS Publications
The PI3K/AKT/mTOR pathway has been shown to play an important role in cancer. Starting with compounds 1 and 2 (GDC-0941) as templates, (thienopyrimidin-2-yl)aminopyrimidines …
Number of citations: 136 pubs.acs.org
C Tian, Z Han, Y Li, M Wang, J Yang, X Wang… - European Journal of …, 2018 - Elsevier
Checkpoint kinase 1 (CHK1) inhibitors can potentiate the effectiveness of deoxyribonucleic acid (DNA) damaging agents in the treatment of cancer. A novel series of 2,6-disubstituted-…
Number of citations: 12 www.sciencedirect.com
Q Tian, Z Cheng, HM Yajima, SJ Savage… - … Process Research & …, 2013 - ACS Publications
We report a practical synthesis of PI3K inhibitor GDC-0941. The synthesis was achieved using a convergent approach starting from a thienopyrimidine intermediate through a sequence …
Number of citations: 32 pubs.acs.org
Z Wu, Y Bai, J Jin, T Jiang, H Shen, Q Ju, Q Zhu… - European Journal of …, 2021 - Elsevier
PARP inhibitors have achieved great success in cancers with BRCA mutations, but only a small portion of patients carry BRCA mutations, which results in their narrow indication …
Number of citations: 17 www.sciencedirect.com
A BAJJI - i.moscow
The invention relates to compounds, pharmaceutical compositions and methods useful for treating cancer, systemic or chronic inflammation, rheumatoid arthritis, diabetes, obesity, T-…
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.